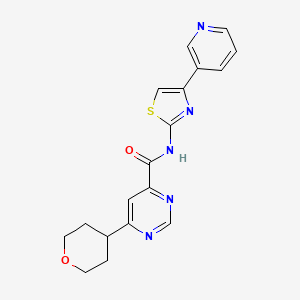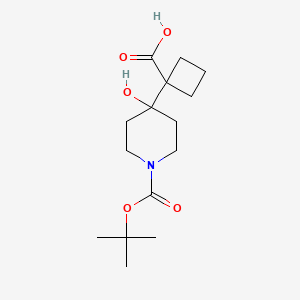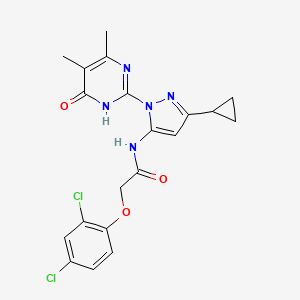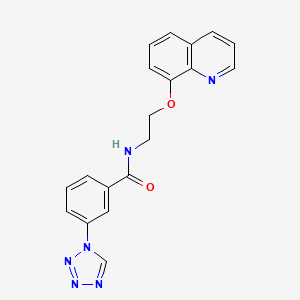
6-(Oxan-4-yl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Oxan-4-yl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using a specific method and has shown promising results in various studies. In
Mechanism of Action
The mechanism of action of 6-(Oxan-4-yl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide involves the inhibition of specific enzymes involved in the proliferation of cancer cells. The compound binds to the active site of the enzyme and prevents its activity, leading to the inhibition of cancer cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis in cancer cells, and reduce the size of tumors in animal models. The compound has also been shown to have low toxicity and high selectivity towards cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using this compound in lab experiments include its high purity and low toxicity. The compound has also shown promising results in various studies, making it a potential lead compound for the development of new drugs. The limitations of using this compound in lab experiments include its high cost and the need for specialized equipment and expertise for its synthesis.
Future Directions
There are several future directions for the study of 6-(Oxan-4-yl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide. One direction is the development of new drugs based on this compound for the treatment of cancer. Another direction is the study of this compound for its potential applications in material science. The compound could be used in the development of new materials with specific properties. Additionally, the compound could be studied for its potential applications in other fields, such as agriculture and environmental science.
Conclusion
This compound is a chemical compound that has shown promising results in various studies. It has potential applications in medicinal chemistry, drug discovery, and material science. The compound has been synthesized using a specific method and has shown low toxicity and high selectivity towards cancer cells. There are several future directions for the study of this compound, including the development of new drugs and the study of its potential applications in material science, agriculture, and environmental science.
Synthesis Methods
The synthesis of 6-(Oxan-4-yl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide involves the reaction of 4-amino-2-(4-pyridin-3-yl-1,3-thiazol-2-yl)pyrimidine-5-carboxamide with 4-chloro-3-(oxan-4-ylamino)benzoic acid in the presence of a coupling agent. The reaction yields the desired compound in good yields with high purity.
Scientific Research Applications
The compound has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, this compound has shown promising results as an anticancer agent. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells. In drug discovery, this compound has been studied as a potential lead compound for the development of new drugs. In material science, this compound has been studied for its potential applications in the development of new materials.
properties
IUPAC Name |
6-(oxan-4-yl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2S/c24-17(15-8-14(20-11-21-15)12-3-6-25-7-4-12)23-18-22-16(10-26-18)13-2-1-5-19-9-13/h1-2,5,8-12H,3-4,6-7H2,(H,22,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJFOKWDQJCDGO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=CC(=NC=N2)C(=O)NC3=NC(=CS3)C4=CN=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(4-bromo-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B2415953.png)
![3,5-dimethyl-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2415955.png)
![N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2415956.png)
![methyl (2Z)-3-{4-[(2,4,6-trimethylbenzenesulfonyl)oxy]phenyl}prop-2-enoate](/img/structure/B2415957.png)
![2-([1,1'-biphenyl]-4-yl)-1-(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone](/img/structure/B2415959.png)
![N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]prop-2-ynamide](/img/structure/B2415960.png)
![2-((6-Ethylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B2415961.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3R,4R)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-1-methylpyrrole-2-carboxylic acid](/img/structure/B2415963.png)
![N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]-2-(trifluoromethyl)benzamide](/img/structure/B2415967.png)

![2-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]butanoic acid](/img/structure/B2415972.png)

